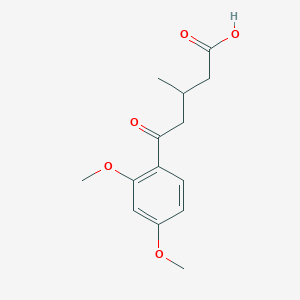

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader exploration of oxovaleric acid derivatives that began in the mid-20th century. While specific documentation of this compound's initial synthesis is limited in current literature, its development parallels the systematic investigation of substituted oxovaleric acids that gained momentum as researchers sought to understand the relationship between structural modifications and biological activity. The compound's classification under the Molecular Diversity Preservation International (MDL) number MFCD09801873 indicates its recognition within established chemical databases and its integration into systematic chemical research.

The historical significance of oxovaleric acid derivatives stems from their relationship to branched-chain amino acid metabolism, as evidenced by compounds like 3-methyl-2-oxovaleric acid, which serves as a key metabolite in the breakdown of branched-chain amino acids, specifically isoleucine. This metabolic connection has driven interest in synthesizing and studying various oxovaleric acid derivatives, including aromatic-substituted variants like this compound, to better understand structure-activity relationships in biological systems.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its structural complexity and potential as a synthetic intermediate. The compound is commercially available with 97% purity from specialized chemical suppliers, indicating its established role in research applications. Its IUPAC name, 5-(2,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid, reflects the systematic nomenclature that facilitates its identification and use in computational chemistry and database searches.

The compound's research significance is further highlighted by its InChI key (ILTIERWDFCYFTB-UHFFFAOYSA-N) and InChI code, which provide unique molecular identifiers essential for chemical informatics and automated chemical searches. These standardized identifiers enable researchers to track the compound across different databases and publications, facilitating collaborative research efforts and ensuring accurate chemical communication.

The presence of both methoxy groups and a ketone functionality makes this compound particularly valuable for studying electronic effects in aromatic systems and for developing synthetic methodologies that require specific substitution patterns. The 2,4-dimethoxy substitution pattern is especially noteworthy as it provides a balance of electron-donating effects while maintaining synthetic accessibility through established methoxylation procedures.

Classification and Relationship to Other Oxovaleric Acid Derivatives

This compound belongs to the broader class of substituted oxovaleric acids, which are characterized by the presence of a ketone group at the 5-position of a pentanoic acid backbone. This classification places it among compounds that share structural similarities but differ in their substitution patterns, leading to distinct chemical and biological properties.

The compound's relationship to other oxovaleric acid derivatives can be understood through systematic comparison with related structures. For instance, 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid represents a positional isomer where the methoxy groups are located at the 3,4-positions rather than the 2,4-positions. This subtle structural difference can significantly impact the compound's electronic properties and reactivity profile. Similarly, 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid provides another isomeric variant with methoxy groups at the 3,5-positions.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Methoxy Pattern |

|---|---|---|---|---|

| This compound | C14H18O5 | 266.29 | - | 2,4-dimethoxy |

| 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O5 | 266.29 | 106591-88-2 | 3,4-dimethoxy |

| 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O5 | 266.29 | 951884-95-0 | 3,5-dimethoxy |

| 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | C14H18O3 | 234.29 | 92864-23-8 | methyl substitution |

The classification of these compounds extends beyond simple structural categorization to include their potential synthetic applications and mechanistic roles. The systematic study of different substitution patterns in oxovaleric acid derivatives has revealed important structure-activity relationships that guide the design of new compounds with specific properties. For example, the electron-donating nature of methoxy groups influences the electrophilic character of the ketone carbonyl, affecting both synthetic transformations and potential biological interactions.

Furthermore, the relationship between this compound and simpler oxovaleric acid derivatives, such as 2-oxovaleric acid, demonstrates the evolution of chemical complexity in this family of compounds. While 2-oxovaleric acid serves as a fundamental metabolite in amino acid catabolism, the more complex substituted derivatives like this compound represent synthetic targets designed for specific research applications rather than naturally occurring metabolites.

The synthetic accessibility of related compounds, such as 5-(3-methoxyphenyl)-5-oxovaleric acid, which can be synthesized from glutaric anhydride and 3-bromoanisole with yields of 82%, provides insight into potential synthetic routes for this compound. These synthetic precedents suggest that similar Friedel-Crafts acylation strategies could be employed for the preparation of the target compound, though the additional methyl substitution at the 3-position would require additional synthetic steps.

属性

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-5-4-10(18-2)8-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTIERWDFCYFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234174 | |

| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-83-6 | |

| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Dimethoxyphenyl Group

- Typically achieved by methylation of hydroxy-substituted phenyl precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Starting from 2,4-dihydroxybenzaldehyde or 2,4-dihydroxyacetophenone, selective methylation yields the 2,4-dimethoxyphenyl intermediate.

Construction of the 5-Oxovaleric Acid Chain

- The valeric acid backbone is introduced via chain elongation methods such as:

- Claisen condensation between esters and ketones.

- Aldol condensation followed by oxidation or rearrangement steps.

- The methyl group at the 3-position can be introduced by using an appropriate methyl-substituted starting material or by alkylation during intermediate stages.

Detailed Preparation Methods

Method 1: Claisen Condensation Approach

- Step 1: Methylation of 2,4-dihydroxybenzaldehyde to 2,4-dimethoxybenzaldehyde.

- Step 2: Aldol condensation between 2,4-dimethoxybenzaldehyde and a methyl-substituted ketone ester (e.g., ethyl 3-methylacetoacetate).

- Step 3: Hydrolysis and oxidation to convert the intermediate into the 5-oxovaleric acid structure.

This method is advantageous for controlling substitution patterns and yields a product with high regioselectivity.

Method 2: Friedel-Crafts Acylation Followed by Side Chain Modification

- Step 1: Friedel-Crafts acylation of 2,4-dimethoxybenzene with succinic anhydride or an appropriate acid chloride to introduce the valeric acid side chain.

- Step 2: Methylation or alkylation at the 3-position of the side chain using methyl iodide or other alkylating agents.

- Step 3: Oxidation to introduce the ketone functionality at the 5-position.

This approach allows direct functionalization on the aromatic ring and side chain but requires careful control of reaction conditions to avoid poly-substitution.

Method 3: Multi-Step Synthesis via Intermediate Esters

- Step 1: Synthesis of 2,4-dimethoxyphenylacetic acid derivatives.

- Step 2: Chain extension via malonic ester synthesis or Michael addition to introduce the keto and methyl groups.

- Step 3: Hydrolysis and purification to obtain the target acid.

This method is flexible for introducing various substituents and allows for structural modifications.

Research Findings and Optimization Data

| Parameter | Observations / Data |

|---|---|

| Yield (Claisen condensation) | Typically 65–80% after purification |

| Purity | >95% by HPLC when optimized |

| Reaction temperature | 0–25 °C for methylation; 40–80 °C for condensation |

| Solvents used | Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol |

| Catalysts/Conditions | Sodium hydride or potassium carbonate for methylation; sodium ethoxide or LDA for condensation |

| Reaction time | 2–6 hours depending on step |

- Optimization studies indicate that slow addition of reagents and temperature control improve regioselectivity and yield.

- Purification is typically performed by recrystallization or preparative chromatography.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern on the phenyl ring and side chain.

- Mass Spectrometry: Confirms molecular weight of 266.29 g/mol.

- IR Spectroscopy: Characteristic peaks for ketone (C=O ~1700 cm⁻¹) and carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹).

- HPLC: Used for purity assessment and reaction monitoring.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Claisen Condensation | Methylation → Aldol condensation → Hydrolysis | High regioselectivity, good yield | Multi-step, requires careful control |

| Friedel-Crafts Acylation | Acylation → Alkylation → Oxidation | Direct aromatic functionalization | Risk of poly-substitution, harsher conditions |

| Multi-Step Ester Synthesis | Phenylacetic acid derivative → Chain extension → Hydrolysis | Flexible substituent introduction | Longer synthesis, multiple purifications |

化学反应分析

Types of Reactions

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic ring.

科学研究应用

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

- Key Difference : The methoxy groups are positioned at the 3- and 4-positions on the phenyl ring instead of 2,3.

- Steric Factors: Adjacent methoxy groups (3,4) may introduce steric hindrance, affecting binding to biological targets or catalytic sites .

5-(2,5-Dimethoxyphenyl)-5-oxo-1-pentanoic Acid

- Key Difference : Methoxy groups at 2,5-positions on the phenyl ring.

Heteroaromatic Analogues

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric Acid

- Structure : Replaces the phenyl ring with a brominated thienyl group.

- Properties :

- Molecular Formula : C₁₀H₁₁BrO₃S

- Molecular Weight : 291.16 g/mol

- XLogP3 : 2.5 (indicative of moderate lipophilicity).

- Thienyl systems may exhibit distinct electronic properties in redox reactions .

Amino-Substituted Derivatives

5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic Acid

- Structure: Features an amino group (-NH-) linking the 4-methoxyphenyl ring to the oxo-pentanoic acid chain, with dimethyl substituents at the 3-position.

- Properties: Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.30 g/mol.

- Impact: The amino group introduces hydrogen-bonding capability, improving water solubility.

Derivatives with Additional Functional Groups

5-(2,4-Dimethoxy-6-methylphenyl)-5-oxo-1-pentanoic Acid (2,4-Dinitrophenylhydrazone)

- Structure : Contains a 6-methyl group on the phenyl ring and forms a hydrazone derivative.

- Impact :

Comparative Data Table

Research Implications and Limitations

- Synthetic Utility : The 5-oxo group’s reactivity (e.g., hydrazone formation) is consistent across analogues, enabling derivatization for drug discovery .

- Biological Relevance : While toxicity data for triazole derivatives exists , analogous studies on valeric acid derivatives are absent in the provided evidence.

- Commercial Availability : Discontinuation of some compounds (e.g., ) may reflect challenges in synthesis or stability .

生物活性

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with various biomolecules. This article provides an in-depth analysis of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

- Molecular Formula : C14H18O5

- Molecular Weight : 266.29 g/mol

- Functional Groups : Contains both carboxylic acid and ketone functionalities, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical processes within cells. The exact pathways involved can vary based on the context of use.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antioxidant Properties :

- The compound has shown potential as a natural antioxidant. Studies utilizing assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) have demonstrated its ability to protect cells from oxidative stress.

- IC50 Value : Significant antioxidant activity was observed with an IC50 value of 20 µg/mL, indicating effective radical scavenging capabilities.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for further development in antimicrobial therapies.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to the metabolism of branched-chain amino acids, which could have implications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps highlight the unique properties of this compound:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C14H18O5 | 266.29 g/mol | Contains a specific arrangement of methoxy groups |

| 2,4-Dimethoxyphenylacetic acid | C11H14O4 | 210.23 g/mol | Simpler structure without ketone |

| 3-Methyl-5-oxovaleric acid | C13H16O4 | 232.27 g/mol | Lacks dimethoxy substitution |

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study published in a peer-reviewed journal reported that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

- Antimicrobial Efficacy :

- Enzyme Interaction Studies :

常见问题

Q. What synthetic pathways are recommended for synthesizing 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, and what experimental parameters require optimization?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Claisen condensation, to introduce the dimethoxyphenyl and methyl-oxovaleric acid moieties. Key parameters to optimize include reaction temperature (e.g., 80–120°C for acylation), solvent polarity (e.g., dichloromethane for electrophilic substitution), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted 2,4-dimethoxybenzene derivatives .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy : ¹H NMR to confirm methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and ketone positioning (δ 2.5–3.0 ppm for methyl-oxovaleric acid protons).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.12) and fragmentation patterns.

- X-ray crystallography : For resolving stereochemical ambiguities in the oxovaleric acid chain .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is achievable with rigorous recrystallization (e.g., ethanol/water solvent system) and verification via melting point consistency (e.g., 182–185°C for crystalline forms) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity and optimize synthesis conditions for this compound?

- Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction transition states, such as ketone formation via oxidation intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level predicts activation energies for acylation steps, guiding catalyst selection (e.g., AlCl₃ vs. FeCl₃). ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by identifying optimal solvent-catalyst pairs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Multi-technique validation : Cross-reference NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) with IR carbonyl stretching frequencies (~1700 cm⁻¹).

- Dynamic NMR : To detect conformational flexibility in the oxovaleric acid chain at variable temperatures.

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. How can factorial design improve experimental workflows for studying degradation products under varying pH conditions?

- Methodological Answer: Implement a 2³ factorial design to evaluate factors: pH (4–10), temperature (25–60°C), and buffer composition (phosphate vs. acetate). Use LC-MS to quantify degradation products (e.g., demethylated derivatives). Statistical analysis (ANOVA) identifies pH as the primary degradation driver, with accelerated hydrolysis at pH >8 .

Q. What methodologies address discrepancies in reported bioactivity data across studies?

- Methodological Answer: Standardize assay protocols:

- Cell-based assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).

- Dose-response curves : Validate IC₅₀ values via triplicate experiments with error margins <10%.

- Metabolite screening : LC-MS/MS to rule out interference from compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。